

Spectroscopic Profile of Pyrimidine-2,4,5-triamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrimidine-2,4,5-triamine**

Cat. No.: **B1267316**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **Pyrimidine-2,4,5-triamine** ($C_4H_7N_5$), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document summarizes known mass spectrometry data and provides expected ranges for NMR and IR spectroscopy based on analogous compounds, alongside detailed experimental protocols.

Molecular and Spectroscopic Overview

Pyrimidine-2,4,5-triamine is a substituted pyrimidine with a molecular weight of 125.13 g/mol. [1] Its structure, featuring three amino groups on the pyrimidine core, gives rise to a distinct spectroscopic signature. While a complete set of publicly available experimental spectra is limited, this guide compiles the most relevant data to aid in the characterization and analysis of this compound.

Table 1: Key Properties of Pyrimidine-2,4,5-triamine

Property	Value	Reference
Molecular Formula	C ₄ H ₇ N ₅	[1]
IUPAC Name	pyrimidine-2,4,5-triamine	[1]
Molecular Weight	125.13 g/mol	[1]
CAS Number	3546-50-7	[1]
InChIKey	CSNFMBGHUOSBFU-UHFFFAOYSA-N	[1]
SMILES	C1=C(C(=NC(=N1)N)N)N	[1]

Spectroscopic Data

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) data for **Pyrimidine-2,4,5-triamine** is available through the NIST Mass Spectrometry Data Center. The data confirms the molecular weight of the compound.

Table 2: Mass Spectrometry Data for **Pyrimidine-2,4,5-triamine**

Database	Top Peak (m/z)	Second Highest (m/z)	Third Highest (m/z)
NIST Main Library	125	28	56
NIST Replicate Library	125	43	56

Data obtained from the NIST Mass Spectrometry Data Center as referenced in PubChem.[\[1\]](#)

The prominent peak at m/z 125 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of **Pyrimidine-2,4,5-triamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ^1H and ^{13}C NMR spectra for **Pyrimidine-2,4,5-triamine** are not readily available in the public domain. However, based on the analysis of related pyrimidine derivatives, the expected chemical shifts can be predicted. PubChem also indicates the existence of a ^{15}N NMR spectrum for this compound.[1]

Table 3: Predicted ^1H NMR Chemical Shifts for **Pyrimidine-2,4,5-triamine**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H-6	7.0 - 8.0	Singlet	The sole aromatic proton on the pyrimidine ring. Its chemical shift will be influenced by the three amino substituents.
-NH ₂ (C2)	5.0 - 7.0	Broad Singlet	Chemical shift is solvent-dependent and protons are exchangeable with D ₂ O.
-NH ₂ (C4)	5.0 - 7.0	Broad Singlet	Chemical shift is solvent-dependent and protons are exchangeable with D ₂ O.
-NH ₂ (C5)	4.5 - 6.5	Broad Singlet	Likely to be the most shielded of the amino groups. Chemical shift is solvent-dependent and protons are exchangeable with D ₂ O.

Table 4: Predicted ^{13}C NMR Chemical Shifts for **Pyrimidine-2,4,5-triamine**

Carbon	Predicted Chemical Shift (ppm)	Notes
C-2	155 - 165	Carbon attached to two nitrogen atoms and an amino group.
C-4	150 - 160	Carbon attached to two nitrogen atoms and an amino group.
C-5	100 - 115	Carbon attached to an amino group and a carbon atom.
C-6	135 - 145	The only carbon atom bonded to a hydrogen.

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Specific experimental IR data with peak assignments for **Pyrimidine-2,4,5-triamine** is not available. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted.

Table 5: Predicted IR Absorption Bands for **Pyrimidine-2,4,5-triamine**

Wavenumber (cm $^{-1}$)	Intensity	Vibration	Functional Group
3500 - 3300	Strong, Broad	N-H Stretch	Primary Amine (-NH $_2$)
3100 - 3000	Medium	C-H Stretch	Aromatic C-H
1650 - 1580	Strong	C=C and C=N Stretch	Pyrimidine Ring
1640 - 1560	Medium	N-H Bend	Primary Amine (-NH $_2$)
1350 - 1250	Medium	C-N Stretch	Aromatic Amine

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for pyrimidine derivatives, which are applicable to **Pyrimidine-2,4,5-triamine**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
- Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled ¹³C experiment.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact.

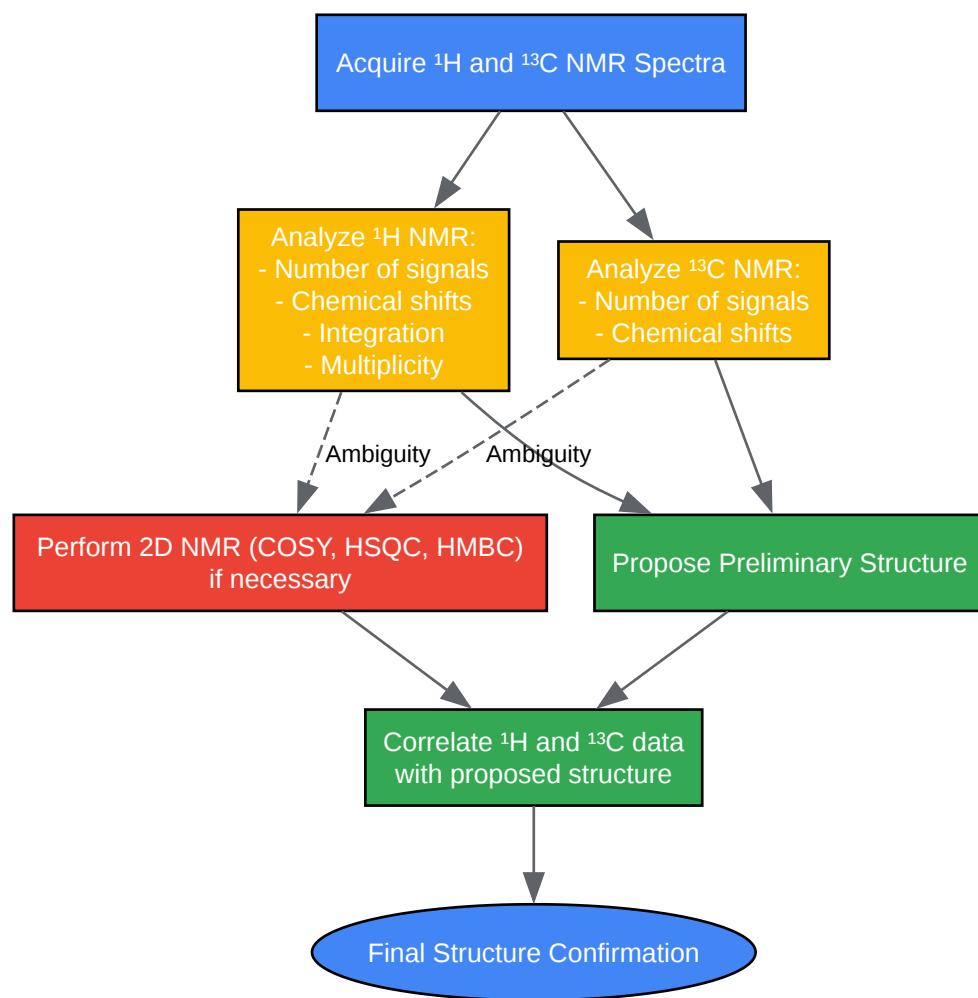
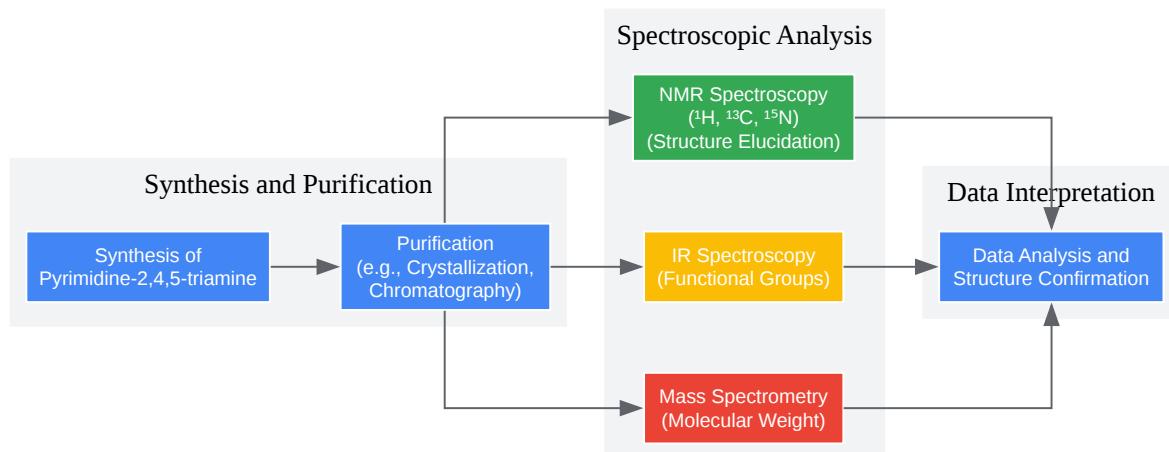
Data Acquisition (FT-IR):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Mass Spectrometry

Sample Preparation (EI):

- Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.



Data Acquisition (GC-MS):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 20-300.
- GC Column: A suitable capillary column (e.g., DB-5ms).
- Temperature Program: A temperature gradient appropriate for the volatility of the compound.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **Pyrimidine-2,4,5-triamine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Pyrimidine-2,4,5-triamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267316#spectroscopic-data-nmr-ir-mass-of-pyrimidine-2-4-5-triamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com